An In-Depth Technical Guide to the Mechanisms of Action for Investigational Compounds Designated R-96544
An In-Depth Technical Guide to the Mechanisms of Action for Investigational Compounds Designated R-96544
Introduction
The designation R-96544 has been assigned to at least two distinct investigational compounds with fundamentally different pharmacological profiles. This guide addresses both entities separately to provide clear, targeted information for researchers, scientists, and drug development professionals.
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Part 1: R-96544 (Zonampanel/YM872) , a selective, competitive antagonist of the AMPA-type glutamate (B1630785) receptor.
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Part 2: R-96544 , the active metabolite of the prodrug R-102444, which acts as a potent and selective 5-HT2A serotonin (B10506) receptor antagonist.
Part 1: R-96544 (Zonampanel) - AMPA Receptor Antagonist
Zonampanel (also known as YM872) is a quinoxalinedione (B3055175) derivative that functions as a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It was investigated as a potential neuroprotective agent for conditions such as ischemic stroke.[1][3] However, its clinical development was discontinued (B1498344) due to severe side effects observed in trials, including hallucinations and agitation.[1]
Core Mechanism of Action
The primary mechanism of action of Zonampanel is the competitive inhibition of the AMPA receptor, a key ionotropic glutamate receptor in the central nervous system.[1][2][4]
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Binding Competition: Glutamate is the principal excitatory neurotransmitter in the brain. It binds to AMPA receptors, causing a conformational change that opens a transmembrane ion channel.
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Channel Gating: This channel is primarily permeable to sodium (Na+) and potassium (K+) ions, and to a lesser extent, calcium (Ca2+) ions, depending on the subunit composition of the receptor.
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Neuronal Depolarization: The influx of positive ions leads to the depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP). This is the fundamental basis of fast excitatory synaptic transmission.
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Inhibition by Zonampanel: Zonampanel competes with glutamate for the same binding site on the AMPA receptor. By occupying this site, it prevents glutamate from binding and subsequently blocks the opening of the ion channel. This non-depolarizing blockade reduces excitatory neurotransmission, which can be neuroprotective in pathological states of excessive glutamate release (excitotoxicity), such as stroke.[5][6]
Signaling Pathway and Point of Intervention
The following diagram illustrates the canonical AMPA receptor signaling pathway and the inhibitory action of Zonampanel.
Quantitative Data
While extensive public data is limited, studies on Zonampanel and its transport have yielded some quantitative parameters.
| Parameter | Value | Target/System | Notes | Reference |
| Km | 33.7 µM | MRP4 Transporter | Michaelis constant for Zonampanel transport. | [7] |
| Ki | 41.3 µM | MRP4 Transporter | Inhibition constant for MRP4-mediated transport. | [7] |
| Km | 13.4 to 53.6 µM | OAT Transporters | Michaelis constant for uptake in cells expressing organic anion transporters. | [4] |
| Ki | 7.02 to 10.4 µM | Oat1, Oat2, Oat3 | Inhibition constant for uptake by organic anion transporters. | [4] |
Experimental Protocols
The characterization of a competitive AMPA receptor antagonist like Zonampanel typically involves the following methodologies.
1. Radioligand Binding Assay
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Objective: To determine the binding affinity (Ki) of the test compound for the AMPA receptor.
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Methodology:
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Membrane Preparation: Synaptosomal membranes are prepared from a relevant brain region (e.g., cortex or hippocampus) of a model organism (e.g., rat).
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Radioligand: A high-affinity AMPA receptor radioligand, such as [3H]AMPA, is used.
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Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (Zonampanel).
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Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.
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Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
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Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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2. Electrophysiology (Whole-Cell Patch-Clamp)
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Objective: To assess the functional antagonism of AMPA receptor-mediated currents.
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Methodology:
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Cell Culture: Neurons are cultured, or acute brain slices are prepared.
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Recording: A single neuron is targeted, and a glass micropipette forms a high-resistance seal with the cell membrane (giga-seal). The membrane patch is then ruptured to allow electrical access to the cell interior (whole-cell configuration).
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Voltage Clamp: The cell's membrane potential is clamped at a specific voltage (e.g., -70 mV).
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Agonist Application: A known concentration of glutamate or AMPA is applied to the cell, evoking an inward current.
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Antagonist Application: The experiment is repeated in the presence of varying concentrations of Zonampanel.
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Analysis: The reduction in the amplitude of the agonist-evoked current is measured. A concentration-response curve is generated to determine the IC50 for the functional inhibition. A Schild analysis can be performed to confirm competitive antagonism.
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Experimental Workflow
The following diagram outlines a typical workflow for characterizing a novel AMPA receptor antagonist.
Part 2: R-96544 - 5-HT2A Receptor Antagonist
This version of R-96544 is the active metabolite of the prodrug R-102444.[8][9] It is a potent, competitive, and selective antagonist of the 5-hydroxytryptamine (serotonin) receptor subtype 2A (5-HT2A).[8][[“]] Its primary therapeutic potential lies in its antiplatelet and vasodilatory effects.[8][9]
Core Mechanism of Action
R-96544 exerts its effects by selectively blocking the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR) predominantly linked to the Gq/11 alpha subunit.[11]
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Receptor Activation: In tissues like platelets and vascular smooth muscle, serotonin binds to and activates 5-HT2A receptors.
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G-Protein Signaling: This activation stimulates the Gq/11 protein, which in turn activates the enzyme Phospholipase C (PLC).
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Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
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Cellular Effects:
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IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular Ca2+.
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DAG activates Protein Kinase C (PKC).
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Physiological Response: The combined increase in intracellular Ca2+ and activation of PKC in platelets leads to shape change and aggregation. In vascular smooth muscle, it leads to contraction (vasoconstriction).[8]
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Inhibition by R-96544: R-96544 competitively binds to the 5-HT2A receptor, preventing serotonin from binding and initiating this signaling cascade. This results in the inhibition of platelet aggregation and attenuation of vasoconstriction.[8]
Signaling Pathway and Point of Intervention
The diagram below shows the 5-HT2A signaling cascade and the inhibitory action of R-96544.
Quantitative Data
Binding studies have defined the affinity and selectivity of this R-96544 compound.
| Parameter | Value (nM) | Target Receptor | Notes | Reference |
| Ki | 1.6 | 5-HT2A | High affinity for the primary target. | [12] |
| IC50 | 2.2 | 5-HT2 | Potent inhibition of the 5-HT2 receptor family. | |
| IC50 | 310 | α1-adrenergic | ~140-fold selectivity over α1-adrenergic receptors. | |
| IC50 | 2400 | D2 dopamine | ~1090-fold selectivity over D2 receptors. | |
| IC50 | 3700 | 5-HT1 | High selectivity over 5-HT1 receptors. | |
| IC50 | > 5000 | 5-HT3 | Negligible activity at 5-HT3 receptors. | |
| IC50 | > 5000 | β-adrenergic | Negligible activity at β-adrenergic receptors. | |
| pA2 | 10.4 | 5-HT2A | Schild plot analysis in rat caudal artery, indicating competitive antagonism. | [8] |
Experimental Protocols
Characterization of a 5-HT2A antagonist like R-96544 involves specific binding and functional assays.
1. Radioligand Binding Assay (Selectivity Panel)
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Objective: To determine the binding affinity (Ki) and selectivity of R-96544 across a panel of receptors.
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Methodology:
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Membrane Sources: Membranes are prepared from cells expressing the specific recombinant human receptors of interest (e.g., 5-HT2A, 5-HT2B, 5-HT2C, D2, Alpha-1, etc.) or from relevant tissues (e.g., cat platelet membranes for 5-HT2A).[8]
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Radioligands: Specific radioligands are used for each target, such as [3H]ketanserin for 5-HT2A receptors.
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Procedure: The protocol follows the same principles as described in Part 1 (incubation, separation, quantification).
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Analysis: Ki values are calculated from the IC50 values for each receptor target to build a selectivity profile.
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2. In Vitro Functional Assay (Platelet Aggregation)
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Objective: To measure the functional inhibition of serotonin-induced platelet aggregation.
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Methodology:
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Sample Preparation: Platelet-rich plasma (PRP) is prepared from blood samples (e.g., human, rabbit).
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Aggregometry: A sample of PRP is placed in an aggregometer, which measures changes in light transmission as platelets aggregate.
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Agonist: Serotonin (5-HT), often in combination with a sub-threshold concentration of another agonist like ADP or epinephrine, is added to induce aggregation.[8]
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Inhibition: The assay is run after pre-incubating the PRP with various concentrations of R-96544.
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Analysis: The concentration of R-96544 that causes 50% inhibition of the maximum aggregation response is determined (IC50).
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3. Ex Vivo Functional Assay (Vascular Ring Contraction)
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Objective: To confirm competitive antagonism in a tissue-based functional assay.
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Methodology:
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Tissue Preparation: A blood vessel, such as the rat caudal artery, is isolated and cut into rings.
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Organ Bath: The rings are mounted in an organ bath containing physiological salt solution, gassed with carbogen, and connected to an isometric force transducer.
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Concentration-Response Curve: A cumulative concentration-response curve to serotonin is generated to measure the contractile force.
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Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of R-96544 for a set period.
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Curve Shift: A new concentration-response curve for serotonin is generated in the presence of the antagonist. This is repeated for several antagonist concentrations.
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Analysis: A parallel rightward shift in the concentration-response curve with no reduction in the maximum response is indicative of competitive antagonism. A Schild plot is constructed to calculate the pA2 value, a measure of antagonist potency.[8]
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References
- 1. Zonampanel - Wikipedia [en.wikipedia.org]
- 2. AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zonampanel - LKT Labs [lktlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMPA Receptor Antagonist Development for Stroke - Ace Therapeutics [acetherapeutics.com]
- 7. Characterization of renal tubular apical efflux of zonampanel, an alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate receptor antagonist, in humans [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological profiles of R-96544, the active form of a novel 5-HT2A receptor antagonist R-102444 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of R-102444, an orally active 5-HT2A receptor antagonist, in rat models of peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. R-96544 hydrochloride | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
